(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino acid backbone with a benzyl group substituted with a diethoxyphosphoryl moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride typically involves multi-step organic synthesis. One common method includes the protection of the amino group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The diethoxyphosphoryl group is then introduced via a phosphorylation reaction. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The diethoxyphosphoryl group can be reduced to a phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-2-(4-(diethoxyphosphoryl)methyl)propanoic acid
- (S)-3-Amino-2-(4-(diethoxyphosphoryl)phenyl)propanoic acid
Uniqueness
(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxyphosphoryl group provides unique reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H23ClNO5P |
---|---|
Molecular Weight |
351.76 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(4-diethoxyphosphorylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H22NO5P.ClH/c1-3-19-21(18,20-4-2)13-7-5-11(6-8-13)9-12(10-15)14(16)17;/h5-8,12H,3-4,9-10,15H2,1-2H3,(H,16,17);1H/t12-;/m0./s1 |
InChI Key |
FOXRTSVPNQSDRH-YDALLXLXSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=C(C=C1)C[C@@H](CN)C(=O)O)OCC.Cl |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)CC(CN)C(=O)O)OCC.Cl |
Origin of Product |
United States |
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